molecular formula C11H20O3 B15302919 Ethyl 3-butyl-3-ethyloxirane-2-carboxylate

Ethyl 3-butyl-3-ethyloxirane-2-carboxylate

Cat. No.: B15302919
M. Wt: 200.27 g/mol
InChI Key: USLDFLOUSTUMTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-butyl-3-ethyloxirane-2-carboxylate typically involves the reaction of ethyl 3-butyl-3-ethyloxirane with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-butyl-3-ethyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-butyl-3-ethyloxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-butyl-3-ethyloxirane-2-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar reactivity but lower molecular weight.

    Methyl butanoate: Another ester with a different alkyl group, used in flavor and fragrance industries.

    Ethyl 3-oxobutyrate: A related compound with a keto group, used in organic synthesis.

Uniqueness

Ethyl 3-butyl-3-ethyloxirane-2-carboxylate is unique due to its oxirane ring, which imparts distinct reactivity and stability compared to other esters. This makes it particularly valuable for applications requiring specific chemical properties.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 3-butyl-3-ethyloxirane-2-carboxylate

InChI

InChI=1S/C11H20O3/c1-4-7-8-11(5-2)9(14-11)10(12)13-6-3/h9H,4-8H2,1-3H3

InChI Key

USLDFLOUSTUMTB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(O1)C(=O)OCC)CC

Origin of Product

United States

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